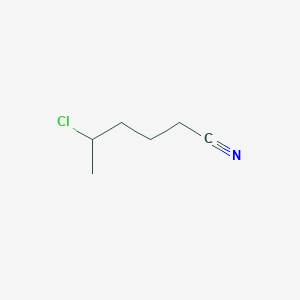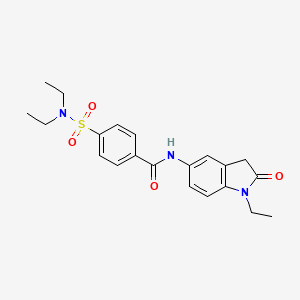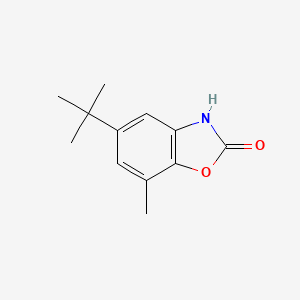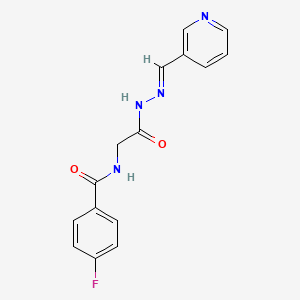
Benzene, diheptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, diheptyl- is an organic compound with the molecular formula C20H34. It consists of a benzene ring substituted with two heptyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzene, diheptyl- can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzene, diheptyl- follows a similar route but on a larger scale. The process involves the continuous feeding of benzene and heptyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Types of Reactions:
Substitution Reactions: Benzene, diheptyl- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation Reactions: The alkyl side chains of benzene, diheptyl- can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens, iron(III) chloride catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed:
Substitution: Halogenated derivatives of benzene, diheptyl-.
Oxidation: Carboxylic acids derived from the oxidation of the heptyl side chains.
Reduction: Alkane derivatives of benzene, diheptyl-.
Applications De Recherche Scientifique
Benzene, diheptyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on the reactivity of benzene rings.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of benzene, diheptyl- primarily involves its interactions with other molecules through its hydrophobic alkyl chains and aromatic ring. The benzene ring can participate in π-π interactions, while the heptyl chains can engage in hydrophobic interactions. These properties make it useful in various applications, such as in the stabilization of emulsions and in the formation of micelles in surfactant systems.
Comparaison Avec Des Composés Similaires
- Benzene, heptyl-
- Benzene, dihexyl-
- Benzene, dioctyl-
Comparison: Benzene, diheptyl- is unique due to the presence of two heptyl groups, which provide a balance between hydrophobicity and molecular size. Compared to benzene, heptyl-, which has only one heptyl group, benzene, diheptyl- exhibits enhanced hydrophobic interactions. In contrast, benzene, dioctyl- has longer alkyl chains, which can lead to increased hydrophobicity but may also result in higher steric hindrance.
This detailed analysis of benzene, diheptyl- highlights its synthesis, reactivity, applications, and unique properties compared to similar compounds
Propriétés
Numéro CAS |
89231-32-3 |
|---|---|
Formule moléculaire |
C20H34 |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
1,2-diheptylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-7-9-11-15-19-17-13-14-18-20(19)16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
Clé InChI |
YKESFFAKHODZNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=CC=C1CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)

![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)




